molecular formula C22H45IO2 B14365167 1-(3-Iodo-2-methoxypropoxy)octadecane CAS No. 90339-13-2

1-(3-Iodo-2-methoxypropoxy)octadecane

Cat. No.: B14365167
CAS No.: 90339-13-2
M. Wt: 468.5 g/mol
InChI Key: YXNMCCHJQIEBCC-UHFFFAOYSA-N
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Description

1-(3-Iodo-2-methoxypropoxy)octadecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom attached to a methoxypropoxy group, which is further connected to an octadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodo-2-methoxypropoxy)octadecane typically involves the reaction of 1-octadecanol with 3-iodo-2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodo-2-methoxypropoxy)octadecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, ammonia, thiols.

    Bases: Potassium carbonate, sodium ethoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Substitution: Formation of alcohols, amines, or thioethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-(3-Iodo-2-methoxypropoxy)octadecane has several applications in scientific research:

    Biology: Studied for its potential as a radiolabeled compound in imaging techniques.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-2-methoxypropoxy)octadecane involves its interaction with nucleophiles and bases. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Iodooctadecane: Similar structure but lacks the methoxypropoxy group.

    1-(3-Bromo-2-methoxypropoxy)octadecane: Similar structure with bromine instead of iodine.

    1-(3-Chloro-2-methoxypropoxy)octadecane: Similar structure with chlorine instead of iodine.

Uniqueness

1-(3-Iodo-2-methoxypropoxy)octadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The methoxypropoxy group also provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

90339-13-2

Molecular Formula

C22H45IO2

Molecular Weight

468.5 g/mol

IUPAC Name

1-(3-iodo-2-methoxypropoxy)octadecane

InChI

InChI=1S/C22H45IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22H,3-21H2,1-2H3

InChI Key

YXNMCCHJQIEBCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CI)OC

Origin of Product

United States

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